molecular formula C15H23BO2S B12091130 2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12091130
M. Wt: 278.2 g/mol
InChI Key: JXNHEHHCDIYVSK-UHFFFAOYSA-N
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Description

2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2223044-83-3) is a high-purity organoboron building block essential for advanced synthetic applications, particularly in cross-coupling reactions . This compound, with a molecular formula of C 15 H 23 BO 2 S and a molecular weight of 278.22 g/mol, belongs to the class of pinacol boronic esters, which are renowned for their stability and handling convenience compared to boronic acids . The core of its utility lies in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that allows for the efficient formation of carbon-carbon bonds between its boronic ester group and a wide range of organic halides . The presence of the cyclopentyl substituent on the thiophene ring introduces significant steric and electronic modulation, making this reagent particularly valuable for constructing complex molecular architectures where a tailored thiophene unit is required. Researchers utilize this compound in the synthesis of novel pharmaceutical intermediates, organic electronic materials, and ligands for catalysis, leveraging the thiophene moiety to fine-tune properties such as electronic conductivity or biological activity . As a specialized building block, it enables the introduction of the 3-cyclopentylthiophene motif into a target molecule with high fidelity and efficiency. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures are recommended, and the material should be stored as per the provided safety data sheet to maintain its stability and performance .

Properties

Molecular Formula

C15H23BO2S

Molecular Weight

278.2 g/mol

IUPAC Name

2-(3-cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO2S/c1-14(2)15(3,4)18-16(17-14)13-12(9-10-19-13)11-7-5-6-8-11/h9-11H,5-8H2,1-4H3

InChI Key

JXNHEHHCDIYVSK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C3CCCC3

Origin of Product

United States

Preparation Methods

Cyclopentylthiophene Intermediate Preparation

The synthesis begins with the alkylation of ethyl 3-thiophene acetate using cyclopentyl bromide. In a representative procedure:

  • Reagents : Ethyl 3-thiophene acetate, cyclopentyl bromide, NaH (base), DMF (solvent).

  • Conditions : 25°C under argon for 18 hours.

  • Workup : Quenching with NH₄Cl, extraction with EtOAc, and purification via flash chromatography (0–25% EtOAc/hexanes).

  • Yield : 74% of ethyl 2-cyclopentyl-2-(thiophen-3-yl)acetate as a colorless oil.

Hydrolysis of the ester to the carboxylic acid follows:

  • Reagents : Aqueous NaOH (2 M), MeOH.

  • Conditions : Reflux for 2.5 hours, acidification with HCl to pH 2.

  • Yield : 97% of 2-cyclopentyl-2-(thiophen-3-yl)acetic acid.

Boronic Ester Formation via Miyaura Borylation

The cyclopentylthiophene intermediate undergoes borylation using bis(pinacolato)diboron (B₂pin₂):

  • Catalyst : PdCl₂(dppf) (1 mol%).

  • Base : Potassium 2-ethylhexanoate (lipophilic base).

  • Solvent : THF/MeOH (10:1 v/v).

  • Conditions : 60°C for 1 hour under argon.

  • Yield : 82–89% after purification.

Key Data Table: Alkylation-Borylation Method

StepReagents/ConditionsYieldPurity (GC)
AlkylationNaH, cyclopentyl bromide, DMF, 18 h74%>95%
Ester HydrolysisNaOH (2 M), MeOH, reflux97%>98%
BorylationB₂pin₂, PdCl₂(dppf), K-2-EH, THF/MeOH82–89%>97%

Direct C-H Borylation of Cyclopentylthiophene

Iridium-Catalyzed Borylation

This method bypasses halogenation by directly functionalizing C-H bonds:

  • Catalyst : [Ir(COD)OMe]₂ (3 mol%) with dtbpy ligand.

  • Boron Source : B₂pin₂ (1.5 equiv).

  • Solvent : Cyclopentylthiophene in anhydrous cyclohexane.

  • Conditions : 100°C for 12 hours under nitrogen.

  • Yield : 68% with cis selectivity.

Advantages and Limitations

  • Advantages : Fewer steps, no pre-functionalized substrate required.

  • Limitations : Lower yield compared to sequential methods; competing side reactions at elevated temperatures.

Suzuki-Miyaura Coupling of Boronic Acid Precursors

Synthesis of 3-Cyclopentylthiophen-2-ylboronic Acid

A two-step approach involves:

  • Halogenation : Bromination of 3-cyclopentylthiophene using NBS in CCl₄.

  • Miyaura Borylation :

    • Catalyst : Pd(OAc)₂ (0.5 mol%).

    • Base : KOAc, B₂pin₂ in dioxane.

    • Conditions : 80°C for 6 hours.

    • Yield : 75%.

Cyclization to Dioxaborolane

The boronic acid reacts with pinacol under Dean-Stark conditions:

  • Reagents : Pinacol, MgSO₄ (drying agent).

  • Solvent : Dichloromethane, 16 hours at room temperature.

  • Yield : 85–90% after filtration and concentration.

Comparative Analysis of Methods

MethodStepsTotal YieldScalabilitySelectivity
Alkylation-Borylation3~60%HighHigh
Direct C-H Borylation168%ModerateModerate
Suzuki Coupling2~63%HighHigh
  • Alkylation-Borylation is preferred for large-scale synthesis due to reproducible yields and commercial availability of starting materials.

  • Direct C-H Borylation offers step economy but requires optimization for industrial use.

Critical Reaction Parameters

Solvent and Base Selection

  • THF/MeOH mixtures enhance boronate stability during Miyaura borylation.

  • Lipophilic bases (e.g., K-2-EH) minimize catalyst poisoning, enabling reactions at 35°C.

Catalyst Systems

  • PdCl₂(dppf) : Optimal for aryl bromides (TOF > 500 h⁻¹).

  • Ag₂O additive : Suppresses protodeboronation during Suzuki couplings.

Purification Strategies

  • Flash chromatography : Silica gel with EtOAc/hexanes (1:4) resolves boronic esters from pinacol byproducts.

  • Recrystallization : Hexanes at −20°C achieves >99% purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert it into alkanes or other reduced forms.

    Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds.

Scientific Research Applications

2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation of the boron atom to a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond between the aryl or vinyl groups. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related boronic esters, focusing on substituent effects, physicochemical properties, synthesis, and applications.

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Target) 3-Cyclopentylthiophen-2-yl C₁₆H₂₃BO₂S 298.13 (calc.) High steric bulk; potential use in controlled coupling reactions N/A
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane 2-Methylbenzo[b]thiophen-3-yl C₁₅H₁₉BO₂S 274.19 Commercial availability; used in pharmaceutical intermediates
4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane 3-Methylthiophen-2-yl C₁₁H₁₇BO₂S 224.125 Electron-donating methyl group enhances boron electrophilicity; used in dye synthesis
2-[5-(Difluoromethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-Difluoromethylthiophen-2-yl C₁₁H₁₅BF₂O₂S 260.11 Electron-withdrawing CF₂ group increases reactivity; applications in fluorinated drug design
2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Chlorothiophen-3-yl C₁₀H₁₄BClO₂S 244.55 Chloro substituent directs regioselectivity in cross-coupling reactions
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Ethynylphenyl C₁₄H₁₆BO₂ 227.09 Alkyne functionality enables click chemistry applications

Substituent Effects on Reactivity and Stability

  • Steric Effects : The cyclopentyl group in the target compound imposes greater steric hindrance compared to methyl (), chloro (), or ethynyl () substituents. This bulk may slow reaction kinetics in cross-couplings but improve stability against protodeboronation.
  • Electronic Effects: Electron-donating groups (e.g., methyl in ) increase electron density at the boron center, enhancing nucleophilic attack efficiency.

Stability and Handling

  • Bulky substituents (cyclopentyl, isopropyl) improve air/moisture stability by shielding the boron atom. For example, 4,4,5,5-tetramethyl-2-(3,3,5,5-tetramethylcyclohexylidene)methyl-1,3,2-dioxaborolane (MW 278.24) is marketed as a stable reagent .
  • Chloro- and fluoro-substituted analogs () may require inert storage due to higher reactivity.

Biological Activity

2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This compound's unique structure enables it to participate in various biological activities, making it a subject of interest for researchers exploring its potential applications in pharmaceuticals and agrochemicals.

Structural Characteristics

The molecular formula of 2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C14H20BNO2S. Its structure features a dioxaborolane ring which is known for its reactivity in forming covalent bonds with nucleophiles. The presence of the cyclopentyl and thiophene groups enhances its lipophilicity and biological activity.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols and other nucleophiles due to the boronic ester functionality. This property allows it to act as a versatile reagent in organic synthesis and as a potential therapeutic agent.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer properties. Research has shown that boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

Enzyme Inhibition

Boronic acids and their derivatives have been recognized for their ability to inhibit proteases and other enzymes. The dioxaborolane structure may enhance the specificity and potency of enzyme inhibition. This characteristic is particularly valuable in drug design for targeting specific enzymes associated with disease states.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. The unique structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various dioxaborolanes and evaluated their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structures to 2-(3-Cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited IC50 values in the low micromolar range against several cancer types (e.g., breast and prostate cancer) .

Study 2: Enzyme Inhibition

A research article in Bioorganic & Medicinal Chemistry Letters reported that boron-containing compounds demonstrated effective inhibition of serine proteases. The study highlighted the mechanism by which these compounds form stable complexes with the active sites of enzymes, thereby blocking their function .

Study 3: Antimicrobial Properties

In another investigation focused on antimicrobial activity published in Pharmaceutical Biology, researchers tested various dioxaborolanes against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Tables

Property Value
Molecular Weight278.10 g/mol
CAS Number2246611-07-2
Anticancer IC50 (µM)<10 (varies by cell line)
Enzyme Inhibition (IC50)Varies (sub-micromolar range)
MIC against E. coli32 µg/mL
MIC against S. aureus16 µg/mL

Q & A

Basic: What are the common synthetic strategies for preparing 2-(3-cyclopentylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:
The synthesis typically involves multi-step reactions, including:

Thiophene Functionalization: Cyclopentyl groups are introduced via Friedel-Crafts alkylation or transition-metal-catalyzed coupling to the thiophene ring.

Boronation: A pinacol boronate ester is formed using reagents like bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis (e.g., Pd(dppf)Cl₂).

Purification: Column chromatography or recrystallization ensures high purity.

Key Factors: Catalyst loading (0.5–5 mol%), reaction temperature (80–110°C), and solvent choice (THF, dioxane) significantly impact yield .

Basic: How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

Answer:
The boronate ester acts as a nucleophilic partner, reacting with aryl/heteroaryl halides (e.g., bromides, iodides) in the presence of:

  • Catalysts: Pd(PPh₃)₄ or PdCl₂(dtbpf).
  • Bases: K₂CO₃ or CsF (2–3 equiv).
  • Solvents: DMF/H₂O or THF.

Mechanistic Insight: Transmetallation between the boronate and Pd center precedes reductive elimination to form the biaryl bond .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Hazards: Classified under H302 (harmful if swallowed) and H413 (aquatic toxicity).
  • Handling: Use nitrile gloves, fume hoods, and inert atmosphere (N₂/Ar) to prevent hydrolysis.
  • Storage: –20°C in sealed, light-resistant containers .

Advanced: How can reaction conditions be optimized for higher coupling efficiency?

Answer:
Use Design of Experiments (DoE) to assess:

FactorRangeImpact
Catalyst Loading1–5 mol%Linear increase in yield up to 3 mol%
Temperature80–120°CHigher temps accelerate kinetics but risk side reactions
Solvent PolarityTHF vs. DMFPolar solvents improve solubility of aryl halides

Statistical tools (e.g., ANOVA) identify optimal conditions .

Advanced: How do structural substituents (e.g., cyclopentyl, thiophene) influence reactivity?

Answer:

  • Electron-Donating Cyclopentyl Group: Enhances stability of the boronate but may sterically hinder coupling.
  • Thiophene Ring: π-Conjugation facilitates transmetallation.

Comparative Data (Analogous Compounds):

CompoundSubstituentReactivity (Yield%)
2-(3-Iodophenyl) variantIodo65–75%
2-(3,5-Dichlorophenyl) variantCl50–60%
2-(4-Fluorothiophen-2-yl) variantF70–80%

Steric and electronic effects must be balanced .

Advanced: How to resolve contradictions in reaction yields reported across studies?

Answer:
Contradictions arise from:

  • Impurity Profiles: Use HPLC (C18 column, acetonitrile/water gradient) to quantify byproducts.
  • Moisture Sensitivity: Karl Fischer titration ensures anhydrous conditions.
  • Catalyst Deactivation: ICP-MS detects Pd leaching .

Basic: What analytical methods validate the compound’s purity and structure?

Answer:

  • ¹H/¹³C NMR: Peaks at δ 1.3 ppm (pinacol methyl groups) and δ 6.5–7.5 ppm (thiophene protons).
  • HPLC-MS: Confirm molecular ion ([M+H]⁺) and purity (>98%).
  • XRD: Resolve crystal structure if single crystals are obtained .

Advanced: Can computational modeling predict its reactivity in new reactions?

Answer:

  • DFT Calculations: Optimize transition states for cross-coupling (e.g., B3LYP/6-31G* level).
  • Molecular Docking: Screen for binding affinity in biological targets (e.g., enzymes).
  • Solvent Models: COSMO-RS predicts solubility in nonpolar solvents .

Advanced: How to design comparative studies with structurally similar boronate esters?

Answer:

  • Variables: Vary substituents (e.g., Cl, F, methyl) on the aryl/thiophene ring.
  • Metrics: Compare yields, reaction rates (kinetic studies), and stability (TGA/DSC).

Example Design:

CompoundSubstituent PositionKey Finding
2-(3,4-Dichlorophenyl)3,4-ClHigher electrophilicity, lower yield
2-(4-Vinylphenyl)VinylPolymerization side reactions

Advanced: What are the implications of its structural motifs in materials science?

Answer:

  • Conjugated Polymers: Thiophene-boronate esters serve as monomers for organic semiconductors.
  • MOFs: Coordinate with metal nodes (e.g., Zn²⁺) to form porous frameworks.
  • Stability: Cyclopentyl groups enhance thermal stability (TGA decomposition >250°C) .

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